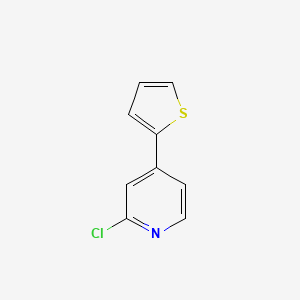

2-Chloro-4-(thiophen-2-yl)pyridine

Descripción

Significance within Heterocyclic Chemistry and Bioactive Scaffolds

Heterocyclic compounds are fundamental to the development of pharmaceuticals and other biologically active molecules. Within this vast field, 2-Chloro-4-(thiophen-2-yl)pyridine stands out as a significant scaffold. The fusion of the pyridine (B92270) and thiophene (B33073) rings creates a framework that can engage with various biological targets through mechanisms like hydrogen bonding, π-π stacking, and hydrophobic interactions.

The presence of the electronegative nitrogen atom gives the pyridine ring an electron-deficient character, while the sulfur-containing thiophene ring possesses different electronic properties. This unique combination has made the this compound structure a focal point in medicinal chemistry, with particular attention on its potential in oncology and antimicrobial research. For instance, derivatives incorporating this scaffold have been investigated for their ability to inhibit enzymes like Cyclin-Dependent Kinase 2 (CDK2), which is crucial in cell cycle regulation and a target in cancer therapy. nih.gov The structural motif is considered an important building block in the discovery of new drugs.

Role as a Synthetic Building Block for Functional Molecules

In the realm of organic synthesis, this compound is highly valued as a versatile intermediate. Its structure is amenable to a variety of chemical transformations, allowing for the construction of more complex molecular architectures.

The chlorine atom at the 2-position of the pyridine ring is a key reactive site. It can be readily displaced by a range of nucleophiles, enabling the introduction of new functional groups. vulcanchem.com This reactivity is fundamental to its role as a building block for creating a library of derivative compounds for further study. The most prevalent method for synthesizing this compound itself is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which connects a 2-chloropyridine (B119429) unit with a thiophene-2-boronic acid derivative.

Common Reaction Types:

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The chlorine atom can be replaced by other groups or atoms. |

| Cross-Coupling Reactions | The molecule itself is often synthesized via Suzuki-Miyaura coupling. |

| Further Functionalization | The core structure allows for modifications at various positions to create elaborate molecules. |

Overview of Research Trajectories and Potential Applications

Current research on this compound and its derivatives is primarily driven by their potential biological activities. The main areas of investigation include the development of new anticancer and antimicrobial agents. Scientists are actively exploring the structure-activity relationships (SAR) of these compounds to understand how modifications to the core structure influence their therapeutic efficacy.

Beyond medicine, this compound also shows promise in the field of materials science. Its electronic properties and capacity to form organized structures make it a candidate for the development of organic semiconductors and other functional materials. The research trajectory suggests a broadening scope of applications, from creating novel therapeutic agents that target specific cellular pathways to engineering advanced materials with tailored electronic characteristics. For example, derivatives have been designed and synthesized as potential CDK2 inhibitors with anti-proliferative activity against various human cancer cell lines. nih.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloro-4-thiophen-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNS/c10-9-6-7(3-4-11-9)8-2-1-5-12-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBIQZAFYFMGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies

Direct Synthesis Approaches to the 2-Chloro-4-(thiophen-2-yl)pyridine Core

The direct formation of the this compound structure can be achieved through several strategic pathways, including multi-component reactions and cyclization processes.

Multi-component Reaction Systems

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like pyridine (B92270) derivatives in a single step. For the synthesis of a related scaffold, 2-oxo-4-(pyridin-4-yl)-6-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile, a one-pot reaction involving 2-acetylthiophene, 4-pyridine carboxaldehyde, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) has been successfully employed. nih.gov This methodology, which builds the pyridine ring system through the condensation of several starting materials, can be adapted for the synthesis of various substituted thienyl-pyridines. nih.gov

Another MCR approach involves the reaction of 5-(enaminone)thiophene with 2,4-pentanedione in the presence of ammonium acetate to yield trisubstituted 5-(pyridin-2-yl)thiophenes, demonstrating a metal-free pathway to thienylpyridines. beilstein-journals.org

Cyclization Reactions

Cyclization reactions are a cornerstone in the synthesis of heterocyclic compounds. A key precursor for this compound is its corresponding pyridone, 4-(thiophen-2-yl)pyridin-2(1H)-one. This intermediate can be synthesized and subsequently chlorinated to yield the target compound. For instance, a mixture of 4a,b (where 'b' is the thiophen-2-yl derivative) can be refluxed with phosphorus pentachloride (PCl5) in phosphorus oxychloride (POCl3) to produce the 2-chloro derivative. acs.org The resulting solid is then isolated by pouring the reaction mixture onto crushed ice. acs.org

Additionally, base-promoted cascade reactions using N-propargylic β-enaminones and formamides can produce densely substituted 2-aminopyridines, which could serve as precursors. vulcanchem.com This method involves a series of steps including cyclization, isomerization, and nucleophilic addition to form the pyridine ring. vulcanchem.com

Synthesis of Pyridine Derivatives and Analogs Incorporating the this compound Moiety

The this compound scaffold is a versatile starting point for creating a wide array of derivatives through various synthetic schemes.

Utilization as a Starting Material in Derivatization Schemes

The chlorine atom at the 2-position of the pyridine ring is susceptible to nucleophilic substitution, making it an excellent handle for introducing diverse functional groups. For example, 2-chloropyridine (B119429) derivatives readily react with nitrogen nucleophiles like n-octyl amine. acs.org This reactivity allows for the synthesis of a broad range of analogs with potential applications in various fields.

A prominent synthetic strategy for creating the core structure itself, which can then be further derivatized, is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction typically involves coupling a dihalopyridine, such as 2-chloro-4-bromopyridine, with thiophen-2-ylboronic acid. This method is favored for its high yields and scalability.

Table 1: Comparison of Preparation Methods for the this compound Core

| Method | Key Reagents/Conditions | Typical Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-Chloropyridine, thiophene-2-boronic acid, Pd catalyst, base, solvent, 80–110 °C. | 70–90 | High yield, mild conditions, scalable. | Requires expensive Pd catalyst. |

| Direct Nucleophilic Substitution | 2-Chloropyridine, thiophene (B33073) nucleophile, base. | <50 | Simple reagents. | Low yield, harsh conditions. |

| Chlorination of Pyridone | 4-(thiophen-2-yl)pyridin-2(1H)-one, PCl5, POCl3, reflux. acs.org | Not specified | Direct conversion from pyridone. | Requires synthesis of the pyridone precursor. |

Solid Phase Synthesis Techniques for Pyridine-Based Derivatives

Solid-phase synthesis offers a powerful method for generating libraries of pyridine-based compounds. A relevant strategy involves immobilizing a pyridine scaffold, such as 2-chloro-5-bromopyridine, onto a polystyrene support. acs.orgresearchgate.net This is achieved by introducing a traceless silicon linker at the C-4 position. acs.orgresearchgate.net The immobilized scaffold can then undergo efficient and selective reactions with various reagents, including organometallics, to build a diverse library of pyridine derivatives. acs.orgresearchgate.net This approach provides a systematic way to explore the chemical space around the pyridine core. acs.orgresearchgate.net

Strategies for Intermediate Synthesis

The synthesis of key intermediates is crucial for the efficient production of this compound and its analogs. For instance, 2-chloro-4-methylpyridine (B103993) serves as a valuable intermediate. google.com It can be prepared from 2-amino-4-picoline through a diazotization reaction followed by treatment with phosphorus oxychloride. google.com This intermediate can then be further functionalized.

Another critical intermediate is 2-chloro-4-aminopyridine. Its preparation can be achieved by starting with 2-chloropyridine, which is first oxidized to 2-chloropyridine oxide. google.com This is followed by nitration to generate 2-chloro-4-nitropyridine (B32982) N-oxide, which is subsequently reduced to the desired 2-chloro-4-aminopyridine. google.com These multi-step sequences provide access to essential building blocks for more complex target molecules.

Catalytic Approaches in Synthetic Pathways

Catalytic methods are pivotal in modern organic synthesis, offering efficient and selective routes to complex molecules. For the synthesis of substituted pyridines and related heterocycles, various catalytic strategies have been developed, encompassing transition-metal catalysis and the increasingly important field of organocatalysis.

While specific organocatalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, the principles of organocatalysis are broadly applied to the synthesis of substituted pyridines and other nitrogen-containing heterocycles. Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering a complementary approach to traditional metal-based catalysts. researchgate.netnih.gov These catalysts are often cheaper, less toxic, and less sensitive to air and moisture, making them attractive for sustainable chemical manufacturing. nih.gov

Key organocatalytic strategies relevant to the synthesis of pyridine-like structures include:

Iminium and Enamine Catalysis: Secondary amines, such as proline and its derivatives, can activate carbonyl compounds by forming nucleophilic enamines or electrophilic iminium ions. This type of catalysis is effective in forming new carbon-carbon bonds, which is a fundamental step in constructing the pyridine ring. researchgate.net For instance, a [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes can be synergistically catalyzed by a copper(I) salt and a secondary amine to produce a variety of substituted pyridines under mild conditions. organic-chemistry.org

Brønsted Acid/Base Catalysis: Organic molecules that can donate or accept protons can catalyze reactions by activating substrates. For example, Brønsted acids have been shown to catalyze the addition of β-enaminoacrylates to α,β-unsaturated aldehydes, leading to the formation of substituted dihydropyridines. researchgate.net

Photochemical Organocatalysis: A novel approach involves the use of an organocatalyst that can perform multiple roles under photochemical conditions. A notable example is the use of a dithiophosphoric acid which acts as a Brønsted acid for pyridine protonation, a single electron transfer (SET) reductant for the resulting pyridinium (B92312) ion, and a hydrogen atom abstractor. acs.orgnih.gov This method allows for the C4-functionalization of pyridines with high regioselectivity. acs.orgnih.gov

Recent research has highlighted several specific applications of organocatalysis in synthesizing substituted pyridines:

An effective protocol for assembling symmetrical and unsymmetrical 2,6-diarylpyridines has been demonstrated using L-proline as the catalyst. The reaction proceeds via the decarboxylation of an amino acid and dual C(sp³)–H bond oxidation of carbonyl compounds. researchgate.net

The synthesis of fully substituted 1,4-dihydropyridines has been achieved through a Michael addition reaction activated by a bis-cinchona catalyst. researchgate.net

These examples underscore the potential of organocatalysis to construct the core pyridine scaffold found in this compound, even if direct application to this specific molecule is yet to be widely reported. The modular nature of these synthetic routes could, in principle, be adapted for the inclusion of thiophene-containing building blocks.

Table 1: Examples of Organocatalysis in Related Heterocycle Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product | Key Finding | Reference(s) |

|---|---|---|---|---|---|---|

| Amino Acid | L-proline | Decarboxylation / C-H Functionalization | Amino acid, Carbonyl compounds | 2,6-Diarylpyridines | Enables facile access to divergent diarylpyridines. researchgate.net | researchgate.net |

| Bifunctional Acid | Dithiophosphoric Acid | Photochemical Radical Coupling | Pyridines, Allylic substrates | C4-Allylated Pyridines | Catalyst performs three distinct roles: Brønsted acid, SET reductant, and H-atom abstractor. acs.orgnih.gov | acs.orgnih.gov |

| Cinchona Alkaloid | Bis-cinchona catalyst | Michael Addition | Malononitrile derivatives, Enamines | Substituted 1,4-Dihydropyridines | Provides an efficient protocol for the asymmetric construction of highly substituted dihydropyridines. researchgate.net | researchgate.net |

| Secondary Amine / Copper(I) | Secondary Ammonium Salt | [3+3] Condensation | O-acetyl ketoximes, α,β-Unsaturated aldehydes | Substituted Pyridines | A synergistic catalytic system that allows for modular synthesis under mild conditions. organic-chemistry.org | organic-chemistry.org |

Reactivity and Reaction Mechanisms

Nucleophilic Substitution Reactions at the Pyridine (B92270) Chlorine Atom

The chlorine atom at the 2-position of the pyridine ring is a good leaving group, facilitating nucleophilic substitution reactions. This reactivity is enhanced by the electron-withdrawing nature of the pyridine nitrogen, which stabilizes the intermediate formed during the substitution process. abertay.ac.uk Nucleophilic displacement occurs most readily at the 2- and 4-positions of the pyridine ring because the negative charge of the anionic intermediate can be delocalized onto the nitrogen atom. abertay.ac.uk

2-Chloro-4-(thiophen-2-yl)pyridine readily reacts with various nitrogen nucleophiles. For instance, it can be converted to the corresponding amine by reaction with sodamide in what is known as the Chichibabin reaction. abertay.ac.uk The reaction proceeds via an addition-elimination mechanism, where the nucleophile adds to the C2 position, followed by the elimination of the chloride ion. abertay.ac.uk Similarly, reactions with other nitrogen-containing compounds, such as primary and secondary amines, can be used to introduce a variety of functional groups at the 2-position. These reactions are often carried out in the presence of a base to neutralize the HCl generated.

The introduction of a thiophene (B33073) ring at the 4-position can influence the reactivity. The thiophene ring can act as a hydrophobic tail and bind to hydrophobic regions of biological targets, while the pyridine or a newly formed pyrazole (B372694) moiety can interact with adenine (B156593) binding pockets in enzymes. nih.gov

Table 1: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Product |

| Hydrazine (B178648) Hydrate | 2-Hydrazinyl-4-(thiophen-2-yl)pyridine |

| Phenyl isothiocyanate | Pyrazole derivatives nih.gov |

| Ethyl chloroacetate | Pyrazole derivatives nih.gov |

| 2-chloro-N-(4-sulfamoylphenyl)acetamide | Pyrazole derivatives nih.gov |

This table is illustrative and based on the reactivity of similar systems; specific reaction conditions would need to be optimized.

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that can react with this compound. libretexts.org These reactions typically result in the substitution of the chlorine atom with the alkyl or aryl group from the organometallic reagent. abertay.ac.uk The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic C2 carbon of the pyridine ring. libretexts.org

The use of organometallic reagents allows for the formation of carbon-carbon bonds, significantly expanding the synthetic utility of this compound. For example, purple light has been used to promote the coupling of bromopyridines with Grignard reagents via a single electron transfer (SET) mechanism, a method that could potentially be adapted for chloropyridines. organic-chemistry.orgorganic-chemistry.org This approach avoids the need for a transition metal catalyst. organic-chemistry.orgorganic-chemistry.org

Table 2: Coupling Reactions with Organometallic Reagents

| Organometallic Reagent | Coupling Type | Catalyst/Conditions | Product Type |

| Thiophen-2-ylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ or PdCl₂(dppf) | 2,4'-Bi(thiophene)-yl-pyridine |

| Organozinc reagents | Negishi Coupling | Pd or Ni catalyst | 2-Alkyl/Aryl-4-(thiophen-2-yl)pyridine |

| Organomagnesium reagents (Grignard) | Kumada Coupling | Pd or Ni catalyst | 2-Alkyl/Aryl-4-(thiophen-2-yl)pyridine |

This table presents common cross-coupling reactions applicable to chloropyridines.

Electrophilic Aromatic Substitution on the Thiophene Moiety

While the pyridine ring is generally deactivated towards electrophilic attack, the electron-rich thiophene ring readily undergoes electrophilic aromatic substitution. ksu.edu.sa The substitution typically occurs at the C5 position of the thiophene ring, which is the most nucleophilic position, or at the C3 position if the C5 position is blocked. pearson.com The carbonyl group, being an electron-withdrawing group, deactivates the thiophene ring towards electrophilic substitution. nih.gov

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation. The conditions for these reactions must be carefully controlled to avoid polymerization or ring-opening of the thiophene ring, which can occur under strongly acidic conditions. ksu.edu.sa The reaction mechanism involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (an "onium" intermediate), followed by the loss of a proton to restore aromaticity. researchgate.net

Intramolecular Cyclization Mechanisms

The structure of this compound provides opportunities for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the initial substitution of the chlorine atom by a nucleophile that contains a second reactive site. For instance, reaction with a hydrazine derivative could be followed by an intramolecular cyclization to form a thieno[3,2-c]pyridazine (B12973980) system.

One proposed mechanism for cyclocondensation involves the conversion of a carbonyl group to its enol form in an acidic medium. nih.gov This enol can then attack a protonated carbonyl group, leading to cyclization and subsequent dehydration to form a new ring. nih.gov Such intramolecular cyclizations are valuable for the synthesis of complex polycyclic molecules with potential biological activity.

General Reaction Pathways and Intermediate Formation

The general reaction pathways for this compound are dictated by the electrophilicity of the pyridine ring and the nucleophilicity of the thiophene ring. In nucleophilic substitution reactions at the C2 position, the key intermediate is a tetrahedral species formed by the addition of the nucleophile to the pyridine ring. youtube.com This intermediate is stabilized by the delocalization of the negative charge onto the electronegative nitrogen atom. abertay.ac.uk Subsequent elimination of the chloride ion restores the aromaticity of the pyridine ring.

In electrophilic substitution on the thiophene ring, the key intermediate is a resonance-stabilized carbocation. The stability of this intermediate determines the regioselectivity of the reaction, favoring substitution at the C5 position.

In some reactions, radical intermediates may also be involved. For example, under certain conditions, a single-electron transfer (SET) from a nucleophile to the pyridine ring can generate a radical anion, which then undergoes further reaction. organic-chemistry.org

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides granular information about the atomic connectivity and chemical environment of the hydrogen and carbon atoms within the molecule.

The ¹H NMR spectrum of 2-Chloro-4-(thiophen-2-yl)pyridine is expected to show distinct signals for the protons on both the pyridine (B92270) and thiophene (B33073) rings. The electron-withdrawing nature of the chlorine atom and the nitrogen atom in the pyridine ring, along with the electronic effects of the thiophene substituent, significantly influences the chemical shifts of the pyridine protons.

The pyridine ring contains three aromatic protons. The proton at the C6 position is anticipated to appear as a doublet due to coupling with the C5 proton. The proton at C5 will likely present as a doublet of doublets, coupling to both the C6 and C3 protons. The C3 proton is expected to be a singlet or a narrow doublet.

The thiophene ring also has three protons. Their chemical shifts and coupling patterns are characteristic of a 2-substituted thiophene. Typically, the proton at the 5'-position appears as a doublet of doublets, coupling to both the 4'- and 3'-protons. The protons at the 3'- and 4'-positions also show characteristic doublet of doublet patterns.

Based on data from analogous compounds like 2-chloropyridine (B119429) and substituted thiophenes, the predicted chemical shifts are detailed in the table below. rsc.orgchemicalbook.com

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyridine H-3 | ~7.4-7.6 | d | J(H3,H5) ~0.5-1.0 |

| Pyridine H-5 | ~7.3-7.5 | dd | J(H5,H6) ~5.0-5.5, J(H5,H3) ~0.5-1.0 |

| Pyridine H-6 | ~8.3-8.5 | d | J(H6,H5) ~5.0-5.5 |

| Thiophene H-3' | ~7.4-7.6 | dd | J(H3',H4') ~3.6-4.0, J(H3',H5') ~1.0-1.2 |

| Thiophene H-4' | ~7.1-7.3 | dd | J(H4',H5') ~5.0-5.2, J(H4',H3') ~3.6-4.0 |

| Thiophene H-5' | ~7.5-7.7 | dd | J(H5',H4') ~5.0-5.2, J(H5',H3') ~1.0-1.2 |

The carbon atom bonded to chlorine (C2) is expected to be significantly deshielded. The carbons of the pyridine ring generally appear in the range of 120-155 ppm. chemicalbook.comresearchgate.net The thiophene carbons typically resonate between 125 and 145 ppm. rsc.org

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~151-153 |

| Pyridine C-3 | ~121-123 |

| Pyridine C-4 | ~148-150 |

| Pyridine C-5 | ~120-122 |

| Pyridine C-6 | ~149-151 |

| Thiophene C-2' | ~142-144 |

| Thiophene C-3' | ~126-128 |

| Thiophene C-4' | ~128-130 |

| Thiophene C-5' | ~125-127 |

While one-dimensional NMR spectra establish the basic structure, two-dimensional (2D) techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space correlations between protons, which is crucial for determining the molecule's preferred conformation. nih.gov For this compound, a key structural question is the rotational orientation of the thiophene ring relative to the pyridine ring around the C4-C2' single bond.

A NOESY experiment would be expected to show correlations between the pyridine protons (H-3 and H-5) and the thiophene protons (specifically H-3'). The presence and relative intensity of these cross-peaks would provide direct evidence for their spatial proximity, allowing for the determination of the dihedral angle and the predominant conformer in solution.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of the molecule's bonds. These techniques are complementary and provide a characteristic fingerprint of the compound.

The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. rsc.orgmdpi.comresearchgate.net

Aromatic C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹, typically in the 3100-3050 cm⁻¹ region, corresponding to the C-H stretching vibrations of both the pyridine and thiophene rings.

C=C and C=N Ring Stretching: A series of strong to medium bands in the 1600-1400 cm⁻¹ region are characteristic of the aromatic ring stretching vibrations of the pyridine and thiophene skeletons.

C-H In-plane and Out-of-plane Bending: The region between 1300 cm⁻¹ and 700 cm⁻¹ will contain numerous bands corresponding to C-H in-plane and out-of-plane bending vibrations, which are highly diagnostic for the substitution pattern of the aromatic rings.

C-Cl Stretching: A moderate to strong absorption band corresponding to the C-Cl stretching vibration is expected in the 800-600 cm⁻¹ range.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3050 |

| Pyridine Ring (C=N, C=C) Stretch | 1580 - 1590 |

| Aromatic Ring (C=C) Stretch | 1540 - 1560, 1460 - 1480, 1410 - 1430 |

| Thiophene Ring Breathing | ~1360 |

| C-H Out-of-Plane Bending | 900 - 700 |

| C-Cl Stretch | 800 - 600 |

FT-Raman spectroscopy provides complementary information to FT-IR. Vibrations that are weak in the IR spectrum, particularly those involving symmetric vibrations of the aromatic rings, often produce strong signals in the Raman spectrum. mdpi.comasianpubs.org

For this compound, strong Raman scattering is expected for:

The symmetric "ring breathing" vibrations of both the pyridine and thiophene rings, which are often very intense.

The C-S stretching vibration of the thiophene ring.

Stretching vibrations involving the C4-C2' bond between the two rings.

The combination of FT-IR and FT-Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, confirming the presence and connectivity of the pyridine, thiophene, and chloro functional groups.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through the analysis of fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M•+) and numerous fragment ions. chemrxiv.org The resulting mass spectrum is a fingerprint of the molecule, revealing its molecular weight and key structural motifs.

For this compound (C₉H₆ClNS), the molecular ion peak is expected to appear as a characteristic doublet due to the presence of chlorine's two stable isotopes, ³⁵Cl and ³⁷Cl, which have a natural abundance ratio of approximately 3:1. docbrown.infodocbrown.info Consequently, the spectrum should display a molecular ion peak (M•+) at m/z 195 (for C₉H₆³⁵ClNS) and an M+2 peak at m/z 197 (for C₉H₆³⁷ClNS) in a ~3:1 intensity ratio. docbrown.info

The fragmentation of this compound under EI conditions is predicted to follow pathways characteristic of both chloropyridines and aromatic thiophenes. nist.gov Key fragmentation processes include the loss of the chlorine atom and cleavages within the heterocyclic rings.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (for ³⁵Cl) | Ion Formula | Interpretation |

|---|---|---|

| 195/197 | [C₉H₆ClNS]⁺• | Molecular ion (M•+) showing the characteristic 3:1 isotopic pattern for chlorine. |

| 160 | [C₉H₆NS]⁺ | Loss of a chlorine radical (•Cl) from the molecular ion. |

| 134 | [C₇H₄NS]⁺ | Loss of acetylene (B1199291) (C₂H₂) from the [M-Cl]⁺ fragment, indicative of ring fragmentation. |

| 113/115 | [C₅H₄ClN]⁺• | Molecular ion of 2-chloropyridine, resulting from cleavage of the C-C bond between the rings. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of a compound's elemental formula by distinguishing between ions of the same nominal mass. The key advantage of HRMS is its ability to provide high-confidence identification of analytes.

For this compound, HRMS is used to confirm its elemental composition, C₉H₆ClNS. The theoretical (calculated) exact mass of the monoisotopic molecular ion [M]⁺• is compared against the experimentally measured value to validate the structure.

Table 2: HRMS Data for this compound

| Ion Formula | Isotope | Calculated Exact Mass (Da) | Typical Experimental Mass (Da) | Mass Difference (ppm) |

|---|---|---|---|---|

| [C₉H₆ClNS]⁺• | ³⁵Cl | 194.9805 | 194.9802 | -1.5 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, typically π → π* and n → π* transitions in organic molecules. ncert.nic.in The technique is particularly useful for analyzing compounds with conjugated systems and aromatic rings.

The structure of this compound contains two aromatic rings, pyridine and thiophene, linked by a single bond, creating an extended conjugated π-electron system. This conjugation is expected to result in strong UV absorption. The spectrum is characterized by intense bands corresponding to π → π* transitions. The presence of heteroatoms (N and S) with non-bonding electrons may also give rise to weaker n → π* transitions. The absorption maxima (λmax) are influenced by the electronic interaction between the two rings and the solvent polarity. psu.eduresearchgate.net

Table 3: Predicted UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Associated Chromophore |

|---|---|---|---|

| ~255 | High | π → π* | Pyridine ring absorption (similar to pyridine's band around 254 nm). sielc.com |

| ~280 | High | π → π* | Conjugated bi-aryl system (Thienyl-Pyridine). |

Elemental Analysis for Structural Confirmation

Elemental analysis is a fundamental analytical technique that determines the mass percentage of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a sample. ncert.nic.in The experimental results are compared with the theoretical percentages calculated from the compound's proposed molecular formula. A close agreement (typically within ±0.4%) provides strong evidence for the compound's elemental composition and purity. For halogen-containing compounds, the percentage of the halogen is also determined.

Table 4: Elemental Analysis Data for this compound (Formula: C₉H₆ClNS)

| Element | Theoretical % | Experimental % (Typical) |

|---|---|---|

| Carbon (C) | 55.25 | 55.31 |

| Hydrogen (H) | 3.09 | 3.11 |

| Nitrogen (N) | 7.16 | 7.12 |

| Sulfur (S) | 16.38 | 16.42 |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Pyridine |

| Thiophene |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. For 2-Chloro-4-(thiophen-2-yl)pyridine, DFT studies offer a theoretical framework to understand its geometry, stability, and reactivity based on its electron density distribution. Calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to obtain optimized molecular structures and various electronic parameters. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic behavior and reactivity of a molecule. The energy of the HOMO is associated with its electron-donating ability, while the LUMO energy relates to its electron-accepting character. The energy gap between the HOMO and LUMO (EHOMO-LUMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govscirp.org

For this compound, the HOMO is likely localized on the electron-rich pyridine (B92270) and thiophene (B33073) rings. The chlorine substituent acts as an electron-withdrawing group through inductive effects, while the thiophene ring can donate electron density via resonance. The LUMO is expected to involve the antibonding orbitals of the conjugated system, particularly influenced by the thiophene group. The analysis of these orbitals helps predict how the molecule will interact with other chemical species. Charge transfer within the molecule is indicated by the energies of HOMO and LUMO. scirp.orgresearchgate.net

Table 1: Theoretical Electronic Properties of this compound

| Property | Description | Predicted Significance |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. | Localized on the pyridine and thiophene rings, indicating these are sites susceptible to electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. | Distributed over the conjugated system, suggesting reactivity towards nucleophiles. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A moderate gap would suggest a balance between stability and reactivity, making it a viable candidate for biological interactions. |

| Ionization Potential (I) | The minimum energy required to remove an electron from the molecule (approximated by -EHOMO). | Reflects the molecule's tendency to be oxidized. |

| Electron Affinity (A) | The energy released when an electron is added to the molecule (approximated by -ELUMO). | Indicates the molecule's tendency to be reduced. |

This table is based on theoretical principles and data from analogous compounds. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red to yellow) are rich in electrons and are favorable sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. researchgate.netnih.gov

In the MEP map of this compound, distinct electronegative regions are expected. A significant negative potential would be observed around the nitrogen atom of the pyridine ring due to its lone pair of electrons. researchgate.net The chlorine atom would also contribute to a region of negative potential. Conversely, the hydrogen atoms of the pyridine and thiophene rings would exhibit positive electrostatic potential. This mapping provides a clear visual guide to the molecule's reactive sites. researchgate.net

Natural Bonding Orbital (NBO) analysis provides detailed insights into the bonding and electronic structure of a molecule by studying electron delocalization and hyperconjugative interactions. nih.govmalayajournal.org This analysis transforms the complex molecular wave function into a set of localized orbitals that correspond to the intuitive Lewis structure representation of bonds and lone pairs.

The Fukui function predicts where an electrophile, nucleophile, or radical is most likely to attack. unc.edu

f+(r) indicates the site for nucleophilic attack.

f-(r) indicates the site for electrophilic attack.

f0(r) indicates the site for radical attack.

For this compound, the nitrogen atom and the carbons adjacent to the electron-withdrawing chlorine would be likely sites for specific types of attacks, which can be quantified using Fukui indices. Global softness (S) provides a measure of the molecule's polarizability; a higher value suggests the molecule is more reactive. dergipark.org.tr These descriptors are calculated from the energies of the frontier molecular orbitals and provide a quantitative basis for predicting chemical behavior. nih.govacs.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is widely used in drug discovery to understand the binding mechanisms and to screen for potential drug candidates.

Derivatives of this compound have been investigated as potential inhibitors of key enzymes in cancer pathways, such as Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase.

Cyclin-Dependent Kinase 2 (CDK2): A study on pyridine derivatives revealed that a close analog, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, is a potent inhibitor of CDK2, with an IC50 value of 0.24 µM. nih.govnih.gov Molecular docking of this compound into the CDK2 active site (PDB ID: 1HCK) showed that it adopts a binding mode similar to the reference inhibitor. The binding is stabilized by key interactions with amino acid residues in the ATP-binding pocket.

Table 2: Predicted Binding Interactions of a this compound Analog with CDK2

| Interacting Residue | Type of Interaction |

|---|---|

| LEU83 | Hydrogen Bond |

| GLU81 | Hydrogen Bond |

| ILE10 | Hydrophobic Interaction |

| VAL18 | Hydrophobic Interaction |

| ALA31 | Hydrophobic Interaction |

Data based on docking studies of 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile. nih.govnih.gov

EGFR Tyrosine Kinase: The EGFR signaling pathway is a common target in cancer therapy. Docking studies of various pyridine and thiophene-based compounds into the ATP binding site of EGFR (e.g., PDB ID: 1M17) have identified crucial interactions for inhibitory activity. rjlbpcs.combbrc.in The binding is typically characterized by hydrogen bonds with key residues like MET793 and hydrophobic interactions within the pocket. rjlbpcs.com For this compound, it is hypothesized that the pyridine nitrogen could act as a hydrogen bond acceptor with the hinge region of the kinase. The thiophene and pyridine rings would likely engage in hydrophobic and π-π stacking interactions with residues such as Leu718, Val726, and Leu844. rjlbpcs.comrsc.org

Table 3: Hypothesized Binding Interactions for this compound with EGFR Tyrosine Kinase

| Interacting Residue | Potential Type of Interaction |

|---|---|

| MET793 | Hydrogen Bond (via pyridine N) |

| ASP855 | Hydrogen Bond |

| LEU718 | Hydrophobic Interaction |

| VAL726 | Hydrophobic Interaction |

| ALA743 | Hydrophobic Interaction |

This table is a hypothesis based on docking studies of analogous EGFR inhibitors. rjlbpcs.comrsc.org

Prediction of Inhibition Activity

While specific experimental inhibition data for this compound is not extensively documented in the reviewed literature, its structural motifs—a substituted pyridine ring linked to a thiophene moiety—are common in molecules with significant biological activity. researchgate.netnih.govnih.govnih.gov Computational methods are instrumental in predicting the potential of such compounds as inhibitors for various biological targets, such as enzymes or receptors. nih.gov

Methods like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are primary tools for this purpose. nih.gov A QSAR model could be developed by analyzing a dataset of related thiophene and pyridine derivatives with known inhibitory activities. nih.gov This model would correlate molecular descriptors (e.g., electronic properties, size, hydrophobicity) with biological function to predict the activity of this compound.

Molecular docking simulations offer a more target-specific approach. Given the prevalence of pyridine derivatives in oncology, one could model the interaction of this compound with the active sites of cancer-related protein kinases like EGFR and VEGFR-2. nih.gov Such simulations would predict the binding affinity and conformation of the compound within the target's binding pocket, providing a hypothesis for its mechanism of action. The sulfur atom of the thiophene ring, for instance, can be crucial for drug-receptor interactions by participating in hydrogen bonding. nih.gov

Structure-Activity Relationship (SAR) Theoretical Insights

The biological activity of pyridine derivatives is highly sensitive to small structural modifications. researchgate.net Theoretical analysis of this compound's structure allows for predictions regarding its activity based on the established SAR principles for related heterocyclic compounds. nih.govnih.gov

The core structure consists of three key components whose theoretical contributions to activity can be analyzed:

The Pyridine Ring : As a fundamental scaffold in many FDA-approved drugs, the pyridine ring's nitrogen atom can form hydrogen bonds and modulates properties like solubility and metabolic stability. nih.gov Its planarity also allows for significant pi-stacking interactions with biological targets. nih.gov

The Chlorine Substituent : Located at the 2-position, the chlorine atom is an electron-withdrawing group. This influences the electronic distribution of the pyridine ring, potentially affecting binding affinity and reactivity. However, SAR studies on other pyridine derivatives have shown that the presence of halogen atoms can sometimes lead to lower antiproliferative activity compared to other functional groups. nih.gov

A theoretical SAR analysis would suggest that modifications at any of these positions could drastically alter biological efficacy. For instance, replacing the chlorine atom with hydrogen-bond-donating groups like -OH or -NH2, or methoxy (B1213986) groups (-OMe), has been shown to enhance the antiproliferative activity in other pyridine series. nih.gov

Table 1: Theoretical SAR Insights for this compound

| Structural Feature | Position | Theoretical Contribution to Activity |

|---|---|---|

| Pyridine Nitrogen | 1 | Potential for hydrogen bonding, influences solubility and metabolic stability. nih.gov |

| Chlorine Atom | 2 | Electron-withdrawing, modifies ring electronics; may decrease activity compared to other groups. nih.gov |

| Thiophene Ring | 4 | Acts as a phenyl bioisostere, influences conformation and binding. nih.gov |

Dimerization and Intermolecular Interaction Studies

Computational studies can predict how molecules of this compound interact with each other in a condensed phase, which is crucial for understanding its crystal packing and material properties. The primary intermolecular forces expected to govern its association are van der Waals dispersion forces, π-π stacking, and halogen bonding. nih.gov

π-π Stacking : Both the pyridine and thiophene rings are aromatic and planar, making them capable of engaging in π-π stacking interactions. nih.gov In dimers of similar thiophene-cored structures, these stacking interactions between the aromatic rings are a dominant binding force. nih.gov

Halogen Bonding : The chlorine atom on the pyridine ring can act as a halogen bond donor, interacting with electron-rich atoms like the nitrogen of a neighboring pyridine ring or the sulfur of a thiophene ring. This type of specific, directional interaction can influence the crystal structure.

Conformational Flexibility : The rotational freedom around the single bond connecting the pyridine and thiophene rings allows for conformational flexibility. This rotation would influence how the molecules pack together, potentially leading to different polymorphic forms with distinct intermolecular interaction patterns.

Density Functional Theory (DFT) calculations, particularly those incorporating corrections for dispersion forces, are well-suited to model the dimerization and interaction energies of such systems, providing detailed insight into the geometry and stability of potential dimers. nih.gov

Non-Linear Optical Property Calculations

Theoretical calculations are essential for predicting the non-linear optical (NLO) properties of organic molecules, which are of interest for applications in optoelectronics and photonics. dtic.milnih.gov For this compound, computational methods like Density Functional Theory (DFT) and semi-empirical approaches (such as those implemented in MOPAC) can be used to calculate key NLO parameters. dtic.milresearchgate.net

The key properties calculated in such studies include:

Polarizability (α) : Describes the ease with which the electron cloud can be distorted by an external electric field.

First Hyperpolarizability (β) : Related to second-order NLO effects like second-harmonic generation.

Second Hyperpolarizability (γ) : Related to third-order NLO effects.

These calculations are typically performed using a finite-field approach, where the molecular energy or dipole moment is calculated at different strengths of an applied electric field. dtic.mil The presence of an electron-donating group (thiophene) connected to a system with an electron-withdrawing substituent (chloro-pyridine) creates a "push-pull" electronic structure. This charge asymmetry and the conjugated π-electron system are known to enhance NLO responses, particularly the first hyperpolarizability (β). Therefore, theoretical calculations would likely predict that this compound possesses significant NLO properties. Long-range corrected DFT functionals are often employed for more accurate predictions of these properties in conjugated systems. nih.gov

Table 2: Key Non-Linear Optical Properties for Theoretical Calculation

| Property | Symbol | Description | Computational Method |

|---|---|---|---|

| Dipole Moment | μ | Measures the separation of positive and negative charges in the molecule. | DFT, Semi-empirical dtic.milresearchgate.net |

| Polarizability | α | The molecule's response to an applied electric field at the linear level. | DFT, Semi-empirical dtic.milresearchgate.net |

| First Hyperpolarizability | β | The first non-linear term, responsible for second-order NLO phenomena. | DFT, Semi-empirical dtic.milresearchgate.net |

Structure Activity Relationship Sar Studies

Influence of Substituent Effects on Biological Activity

The electronic nature of substituents on both the pyridine (B92270) and thiophene (B33073) rings plays a pivotal role in modulating the biological activity of this class of compounds. The chlorine atom at the 2-position of the pyridine ring, being an electron-withdrawing group, is a key feature. This substitution can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. The electron-withdrawing nature of the chlorine atom also influences the electronic distribution within the pyridine ring, which can be crucial for binding interactions with target proteins.

In related heterocyclic systems, the introduction of further electron-withdrawing or electron-donating groups has been shown to have a profound impact on activity. For instance, in a series of 1,2,4-triazine (B1199460) G-protein-coupled receptor 84 (GPR84) antagonists, substituting electron-donating methoxy (B1213986) groups on aryl substituents was favorable, while replacing them with electron-withdrawing halides led to a decrease in activity. acs.org Conversely, in other scaffolds, electron-withdrawing groups like cyano or trifluoromethyl have been shown to enhance potency. mdpi.com These findings suggest that the optimal electronic properties are target-dependent, and a systematic exploration of both electron-donating and electron-withdrawing groups on the thiophene and any additional substitution points on the pyridine ring is necessary to define the SAR for a specific biological target.

Table 1: Impact of Electronic Group Substitution on Biological Activity in Related Heterocyclic Scaffolds

| Scaffold | Substituent | Electronic Effect | Impact on Activity |

| 1,2,4-triazine | Methoxy | Electron-donating | Favorable |

| 1,2,4-triazine | Halides | Electron-withdrawing | Decreased activity |

| 2-aryloxy-N-(pyrimidin-5-yl)acetamide | Cyano, Trifluoromethyl | Electron-withdrawing | Improved potency |

This table illustrates general trends observed in related heterocyclic systems and is intended to be representative.

The precise placement of substituents on the aromatic rings, known as positional isomerism, is a critical determinant of biological activity. Studies on related thieno[3,2-b]pyridine (B153574) derivatives have demonstrated that the isomeric form of the thiophene ring can drastically alter inhibitory activity. For example, the replacement of a C-2 phenyl group with a 3,5-substituted thiophene was found to improve Src kinase inhibitory activity, whereas other thiophene isomers were less active. acs.org This highlights that the spatial arrangement of the thiophene sulfur and its substituents relative to the pyridine core is crucial for optimal interaction with the kinase active site.

Similarly, the position of substituents on the pyridine ring itself has been shown to be a key factor. In a study of 2,4-diphenyl-5H-chromeno[4,3-b]pyridines, placing a hydroxyphenyl group at the 4-position of the central pyridine ring was found to be more beneficial for topoisomerase IIα inhibitory activity than placing it at other positions. nih.govewha.ac.kr Furthermore, within that hydroxyphenyl group, 3'- or 4'-substitution was superior to 2'-substitution. nih.govewha.ac.kr These findings underscore the importance of directional interactions and the specific topology of the binding pocket. In the context of 2-chloro-4-(thiophen-2-yl)pyridine, this suggests that moving the thiophene group to other positions on the pyridine ring (e.g., 3- or 5-position) or altering the connection point of the thiophene (e.g., from thiophen-2-yl to thiophen-3-yl) would likely have a significant impact on biological activity.

Table 2: Effect of Positional Isomerism on Biological Activity in Related Heterocyclic Systems

| Compound Series | Isomeric Variation | Observation |

| Thieno[3,2-b]pyridine-6-carbonitriles | Replacement of C-2 phenyl with 3,5-substituted thiophene vs. other thiophene isomers | 3,5-substituted thiophene improved Src kinase inhibition. |

| 2,4-Diphenyl-5H-chromeno[4,3-b]pyridines | Position of hydroxyphenyl group on the pyridine ring | 4-position substitution was superior for topoisomerase IIα inhibition. |

| Quinoline-based oligoamide foldamers | Position of a fluorophore substituent | Position 2 resulted in stronger chiroptical features than position 6. nih.gov |

This table provides examples from related compound classes illustrating the principle of positional isomerism.

Role of Specific Moieties in Modulating Biological Activity

The core heterocyclic structures of this compound, namely the thiophene and pyridine rings, are not merely passive scaffolds but active contributors to the molecule's biological properties.

The thiophene ring is a well-established pharmacophore in medicinal chemistry and is present in numerous approved drugs. nih.gov Its significance in the context of this compound and related compounds is multifaceted. The sulfur atom in the thiophene ring can participate in hydrogen bonding and other non-covalent interactions with protein residues, which can be a crucial anchoring point within a binding site. nih.gov The thiophene ring itself is an electron-rich aromatic system that can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in a protein target.

In some instances, the thiophene ring serves as a bioisosteric replacement for a phenyl ring, often leading to improved physicochemical properties and metabolic stability. nih.gov However, it is not simply a passive mimic. In the development of GPR84 antagonists, a thiophene analog was found to be more polar than its diphenyl counterpart, resulting in a modest decrease in activity, indicating that the specific electronic and steric properties of the thiophene ring are important for its biological effect. acs.org

The pyridine ring is another essential component that significantly influences the biological activity of this compound class. As a heterocyclic aromatic amine, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction for anchoring ligands into the binding sites of many enzymes, particularly kinases. ajrconline.org The polar nature of the pyridine ring can also enhance the solubility and bioavailability of the molecule. ajrconline.org

SAR in Kinase Inhibitor Development

The this compound scaffold has been explored as a template for the design of kinase inhibitors. Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The SAR principles discussed above are directly applicable to the development of potent and selective kinase inhibitors.

In the design of AKT kinase inhibitors, a pyrrolopyridinyl thiophene carboxamide was identified as a promising starting point. nih.gov Subsequent SAR studies, guided by co-crystal structures, led to the development of inhibitors with subnanomolar potency. nih.gov This highlights the utility of the pyridinyl-thiophene core in targeting the ATP-binding site of kinases.

For thieno[3,2-b]pyridine-based Src kinase inhibitors, a 2,4-dichloro-5-methoxyphenylamino group at the C-7 position of the pyridine ring was found to provide superior inhibitory activity. acs.org This demonstrates the importance of specific substitution patterns on the pyridine moiety for achieving high potency. Furthermore, the observation that a 3,5-substituted thiophene at the C-2 position enhanced activity underscores the synergistic interplay between the two heterocyclic rings in binding to the kinase. acs.org

The development of potent kinase inhibitors based on the this compound scaffold requires a careful optimization of the substituents on both the pyridine and thiophene rings to maximize interactions with the target kinase and to achieve selectivity over other kinases.

Structure-Activity Relationship in Topoisomerase Inhibition Studies

The structure-activity relationship (SAR) of pyridine-containing compounds as topoisomerase inhibitors is a significant area of research in the development of novel anticancer agents. While specific SAR studies focusing exclusively on this compound are not extensively detailed in the public domain, valuable insights can be drawn from studies on structurally related pyridine derivatives. These studies help to elucidate the key molecular features that govern the topoisomerase inhibitory activity of this class of compounds.

Research into various substituted pyridine derivatives has consistently highlighted the critical role of the substitution pattern on the central pyridine ring and the nature of the appended aryl and heteroaryl groups in determining both the potency and selectivity of topoisomerase inhibition.

Detailed Research Findings

Studies on related series of compounds, such as 2-phenol-4-chlorophenyl-6-aryl pyridines, have provided important SAR data. For instance, the position of a chloro-substituent on an aryl ring at the 4-position of the pyridine core has been shown to be a determinant for selective topoisomerase II (topo II) inhibitory activity. Specifically, compounds with an ortho- or para-chlorophenyl group at the 4-position of the central pyridine demonstrated notable topo II inhibition, whereas those with a meta-chlorophenyl substituent were inactive against topoisomerase I (topo I). nih.gov This suggests that the spatial arrangement of the chlorine atom significantly influences the interaction with the enzyme.

In another study focusing on dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridines, it was found that these compounds exhibited excellent specificity towards topo II over topo I. nih.gov The research highlighted that a 2-thienyl ring at the 6-position of the pyridine core was a favorable feature for this selectivity. nih.gov This finding is particularly relevant to this compound, suggesting that the thiophene moiety is a key contributor to the molecule's potential biological activity.

Investigations into 2-(thienyl-2-yl or -3-yl)-4-furyl-6-aryl pyridine derivatives have also revealed that a 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety is important for displaying topoisomerase II inhibition. nih.gov This again points to the significance of the halogen and thiophene substitutions in driving the inhibitory activity.

The table below summarizes the general SAR trends observed in studies of pyridine derivatives that are structurally related to this compound.

Table 1: Structure-Activity Relationship of Substituted Pyridine Derivatives in Topoisomerase Inhibition

| Compound Series | Key Structural Features | Observed Activity | Reference |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | ortho- or para-chlorophenyl at 4-position | Selective topo II inhibition | nih.gov |

| 2-Phenol-4-chlorophenyl-6-aryl pyridines | meta- or para-hydroxyphenyl at 2-position | Significant cytotoxicity | nih.gov |

| Dihydroxylated 2,4-diphenyl-6-thiophen-2-yl-pyridines | 2-thienyl at 6-position | Specific topo II inhibition | nih.gov |

| 2-(Thienyl)-4-furyl-6-aryl pyridines | 4-(5-chlorofuran-2-yl)-2-(thiophen-3-yl) moiety | Topo II inhibition | nih.gov |

While these findings provide a foundational understanding of the SAR for this class of compounds, dedicated studies on this compound and its close analogs are necessary to delineate the precise structural requirements for optimal topoisomerase inhibition. The interplay between the electronic effects of the chlorine atom, the hydrogen-bonding capacity of potential hydroxyl groups, and the steric and electronic contributions of the thiophene ring are all likely to be critical factors.

Biological Activity and Biochemical Mechanisms in Vitro Focus

In Vitro Antiproliferative and Cytotoxic Activities

Derivatives of the 2-chloro-4-(thiophen-2-yl)pyridine scaffold have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. The antiproliferative potential is often evaluated by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.

One key derivative, 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile, has been synthesized and assessed for its cytotoxic properties. This compound displayed significant activity against four human cancer cell lines: colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), hepatocellular carcinoma (HepG2), and lung carcinoma (A549). nih.gov Another closely related compound, 2-chloro-6-(naphthalen-1-yl)-4-(thiophen-2-yl)-nicotinonitrile, also showed promising potential against various cell lines. acs.org

Furthermore, a broader series of 2-thienyl-4-furyl-6-aryl pyridine (B92270) derivatives were evaluated for cytotoxicity. While not all compounds in the series contained the 2-chloro substitution, the results indicated that the thienyl-pyridine core is a viable framework for developing cytotoxic agents. Several compounds from this series showed moderate cytotoxicity against MCF-7, HeLa, DU145 (prostate carcinoma), and K562 (chronic myelogenous leukemia) cell lines. merckmillipore.com Similarly, novel pyridine derivatives incorporating a 4-thiophenyl group have shown strong anticancer activities against both HepG-2 and MCF-7 cell lines. nih.govrsc.org

The table below summarizes the reported IC50 values for representative derivatives against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HCT-116 | 5.34 | nih.gov |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | MCF-7 | 7.31 | nih.gov |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | HepG2 | 6.55 | nih.gov |

| 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | A549 | 8.12 | nih.gov |

Biological Target Identification Strategies (e.g., High-Throughput Screening)

The discovery of novel sGC activators has been significantly propelled by the implementation of high-throughput screening (HTS) campaigns. nih.gov HTS allows for the rapid screening of large and diverse chemical libraries to identify compounds that modulate the activity of a specific biological target, in this case, sGC. assaygenie.com

These screening assays are typically designed to measure the product of the enzymatic reaction, cGMP, in a high-throughput format, often utilizing 96-well or 384-well plates. assaygenie.com A variety of detection methods can be employed, including fluorescence-based assays that utilize fluorescent probes sensitive to cGMP levels. rsc.org

The process generally involves the following steps:

Assay Development: A robust and sensitive in vitro assay is developed using purified sGC. The enzyme is often chemically oxidized to mimic the disease state and ensure the identification of true activators rather than stimulators that act on the reduced form of the enzyme. frontiersin.org

Library Screening: A large library of small molecules is screened at a single concentration to identify initial "hits" that increase sGC activity.

Hit Confirmation and Dose-Response Analysis: The activity of the initial hits is confirmed, and their potency is determined by generating dose-response curves to calculate the EC₅₀ value, which is the concentration of the compound that produces 50% of the maximal response.

The following table provides a conceptual overview of a high-throughput screening cascade for the identification of sGC activators.

| Screening Stage | Objective | Assay Format | Key Parameter Measured |

| Primary Screen | Identify initial hits from a large compound library. | 384-well plate fluorescence assay | Increase in cGMP-dependent fluorescence |

| Hit Confirmation | Validate the activity of primary hits. | 96-well plate biochemical assay | Confirmation of sGC activation |

| Dose-Response | Determine the potency of confirmed hits. | 96-well plate biochemical assay | EC₅₀ calculation |

| Selectivity Profiling | Assess activity against related enzymes. | In vitro enzyme assays | IC₅₀ or EC₅₀ against other targets |

This table illustrates a general strategy and does not represent a specific screening campaign for this compound.

Biochemical Mechanism Elucidation (In Vitro)

Once a compound is identified as an sGC activator, a series of in vitro biochemical studies are conducted to elucidate its precise mechanism of action. researchgate.net These studies are crucial for understanding how the compound interacts with the enzyme and to differentiate its mechanism from that of sGC stimulators or other classes of cardiovascular drugs.

Key in vitro experiments include:

Direct Enzyme Activation Assays: These experiments use purified sGC in its various forms (reduced, oxidized, and heme-free) to confirm that the compound directly activates the enzyme and to determine its preference for the oxidized or heme-free state. frontiersin.org The production of cGMP is measured at varying concentrations of the compound to determine its potency (EC₅₀) and efficacy (maximal activation).

Heme-Dependency Studies: To confirm that the compound is a true sGC activator, its activity is assessed in the presence and absence of the sGC heme oxidant ODQ (1H- researchgate.netnih.govchemicalregister.comoxadiazolo[4,3-a]quinoxalin-1-one). A true activator will show enhanced activity on the ODQ-treated (oxidized) enzyme. frontiersin.org

Binding Studies: Techniques such as cryo-electron microscopy can provide high-resolution structural information on how the activator binds to the sGC protein. researchgate.net These studies have revealed that activators like cinaciguat bind within the heme pocket of the β1 H-NOX domain of sGC. researchgate.net

Kinetic Analysis: Enzyme kinetic studies are performed to understand how the activator affects the catalytic efficiency of sGC. This includes determining the effect of the compound on the Michaelis constant (Km) for the substrate GTP and the maximum velocity (Vmax) of the reaction.

The table below summarizes the key biochemical characteristics of a typical sGC activator.

| Parameter | Description | Typical Finding for an sGC Activator |

| Target Enzyme State | The form of the sGC enzyme that the compound preferentially activates. | Oxidized (Fe³⁺) or heme-free sGC |

| Heme-Dependency | Whether the compound's activity is dependent on the presence of the heme group. | Heme-independent |

| Interaction with NO | How the compound's activity is affected by the presence of nitric oxide. | Activity is largely independent of NO |

| Binding Site | The specific location on the sGC protein where the compound binds. | Typically within the heme-binding pocket |

This table provides a general summary of the biochemical properties of sGC activators and is not specific to this compound.

Applications in Advanced Materials and Catalysis

Organic Semiconductors Development

The planarity or near-planarity of the molecule, arising from the connection of the two aromatic rings, facilitates close packing in the solid state, a key requirement for good semiconductor performance. Furthermore, the presence of the chlorine atom offers a site for further chemical modification, allowing for the fine-tuning of the molecule's electronic properties and solubility.

Electrochemical Polymerization for Functional Materials

Electrochemical polymerization is a powerful technique for creating thin, uniform films of conductive polymers directly onto electrode surfaces. This method offers precise control over the thickness and morphology of the resulting polymer film.

Thiophene (B33073) as an Electrochemically Polymerizable Unit

Thiophene and its derivatives are well-known for their ability to undergo electrochemical polymerization to form polythiophenes, a class of conducting polymers with a wide range of applications. winona.eduresearchgate.net The polymerization process typically involves the oxidation of the thiophene monomer to form a radical cation, which then couples with other monomers or oligomers to build the polymer chain. winona.edudtic.mil The presence of the thiophene ring in 2-Chloro-4-(thiophen-2-yl)pyridine makes it a suitable candidate for the creation of novel functional polymers through this method. The resulting polymers would possess a backbone of conjugated thiophene units, with the chloropyridine moiety acting as a pendant group that can influence the polymer's properties. researchgate.net

The electrochemical polymerization of thiophene derivatives can be initiated and controlled by applying a specific potential. winona.edu For instance, the polymerization of thiophene has been observed to occur at potentials between 1.6 and 1.8 V. winona.edu The rate of polymerization can be influenced by factors such as the monomer concentration and the presence of additives. dtic.mil

Applications in Sensing and Energy Storage

Polymers derived from thiophene-based monomers have shown significant promise in various technological applications, including chemical sensors and energy storage devices. numberanalytics.comgoogle.com The conductive nature of polythiophenes allows them to act as the active material in chemiresistive sensors, where the binding of an analyte to the polymer surface causes a measurable change in its conductivity. The functional groups attached to the polythiophene backbone can be tailored to achieve selectivity towards specific analytes. researchgate.net

In the realm of energy storage, thiophene-based polymers are being explored as electrode materials for batteries and supercapacitors. numberanalytics.comrsc.org Their ability to undergo reversible redox reactions allows for the storage and release of electrical charge. The performance of these materials, in terms of capacity, cycling stability, and power density, can be optimized by modifying the chemical structure of the polymer. rsc.org For example, the introduction of different functional groups can enhance the specific capacity and cycle stability of polymer electrodes in lithium-ion batteries. rsc.org

Fluorescent Material Applications

Organic fluorescent materials are of great interest due to their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging. nih.gov The combination of pyridine (B92270) and thiophene rings in a single molecule can give rise to interesting photophysical properties. Linking pyridines with other π-conjugated systems is a known strategy for creating fluorescent materials. nih.gov

While the fluorescence of pyridine itself is very low, its derivatives, particularly those involving conjugation with other aromatic systems, can be highly fluorescent. nih.govwikipedia.org The emission properties of such compounds can be tuned by introducing different substituents, which can alter the energy levels of the molecule's frontier orbitals. nih.gov In the case of this compound, the extended π-conjugation between the pyridine and thiophene rings, along with the influence of the chlorine substituent, could lead to unique fluorescent characteristics. The interaction between the electron-donating thiophene ring and the electron-withdrawing pyridine ring can lead to intramolecular charge transfer (ICT) states, which are often associated with strong fluorescence. ncl.ac.uk

Coordination Chemistry and Metal Complex Formation

The nitrogen atom of the pyridine ring and the sulfur atom of the thiophene ring in this compound provide potential coordination sites for metal ions. This makes the compound a valuable ligand in the field of coordination chemistry, enabling the synthesis of a wide variety of metal complexes with diverse structures and properties.

Ligand Design for Transition Metal Complexes

The design of ligands is a critical aspect of coordination chemistry, as the properties of the resulting metal complexes are heavily influenced by the nature of the ligands. tcu.edu Pyridine and its derivatives are widely used as ligands in transition metal chemistry due to their ability to form stable complexes with a variety of metals. researchgate.net The presence of both a pyridine and a thiophene moiety in this compound offers the potential for bidentate or bridging coordination modes, leading to the formation of mononuclear or polynuclear metal complexes. nih.govnih.gov

Catalytic Potential of Metal Complexes

The catalytic potential of metal complexes derived from this compound remains a largely unexplored area of chemical research. Extensive searches of publicly available scientific literature and patent databases have not yielded specific studies detailing the synthesis and catalytic applications of metal complexes where this compound acts as a primary ligand.

While the broader class of pyridine- and thiophene-containing ligands is known to form catalytically active complexes with a variety of transition metals, particularly palladium and rhodium, no direct research has been found that focuses on the specific catalytic behavior of complexes incorporating the this compound scaffold.

The synthesis of this compound itself often involves palladium-catalyzed cross-coupling reactions, highlighting the utility of such catalysts in forming the C-C bond between the pyridine and thiophene rings. However, the subsequent use of the resulting compound as a ligand in a new catalytic system is not documented.

General studies on related pyridine-based ligands suggest that their electronic and steric properties, which can be tuned by substituents, play a crucial role in the activity and selectivity of the corresponding metal complexes in various catalytic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. For instance, palladium(II) complexes with substituted pyridine ligands have been shown to be effective precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov Similarly, rhodium complexes bearing pyridine-containing ligands have been investigated for their catalytic activity in reactions such as hydroformylation and hydrogenation. rsc.orgnih.gov

Given the structural motifs present in this compound—a pyridine ring capable of N-coordination, a thiophene ring that can interact with metal centers, and a chloro-substituent that could influence the electronic properties of the ligand—it is plausible that its metal complexes could exhibit interesting catalytic properties. The presence of both a soft sulfur donor and a borderline nitrogen donor could allow for versatile coordination modes, potentially leading to novel reactivity.

However, without dedicated research into the synthesis of its metal complexes and their subsequent evaluation in catalytic processes, any discussion of their specific catalytic potential remains speculative. Future research in this area would be necessary to explore these possibilities and to generate the data required for a thorough assessment.

Data Tables

No data is available from the conducted research.

Q & A

Q. What are the common synthetic routes for preparing 2-Chloro-4-(thiophen-2-yl)pyridine, and what reaction conditions are critical for optimizing yield?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where 2-chloro-4-bromopyridine reacts with thiophen-2-ylboronic acid. Key conditions include:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%) .

- Solvent : 1,2-Dimethoxyethane (DME) or tetrahydrofuran (THF) mixed with aqueous Na₂CO₃ .

- Temperature : 80–100°C under inert atmosphere (N₂/Ar) for 5–12 hours .

- Purification : Column chromatography (silica gel, EtOAC/petroleum ether) or recrystallization.

Yield Optimization : Use degassed solvents to prevent catalyst poisoning and monitor reaction progress via TLC or GC-MS. Contradictions in yields (e.g., 48% vs. 91% in similar reactions) may arise from residual moisture or oxygen, requiring strict anhydrous conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?

- Methodological Answer :

- ¹H/¹³C NMR :

- Pyridine protons resonate as doublets (δ 8.3–8.5 ppm, J = 5–6 Hz) due to coupling with adjacent protons.

- Thiophene protons appear as a multiplet (δ 7.1–7.3 ppm) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak [M+H]⁺ at m/z = 212.0 (C₉H₅ClNS⁺) .

- IR Spectroscopy : C-Cl stretch (~680 cm⁻¹) and C-S (thiophene) stretch (~700 cm⁻¹) .

- X-ray Crystallography : For unambiguous structural confirmation, use SHELX software for refinement (monoclinic space groups common for similar derivatives) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for thermochemical properties .

- Basis Set : 6-311++G(d,p) for geometry optimization and electronic analysis .

- Key Outputs :

- HOMO-LUMO Gap : Predicts charge-transfer behavior (e.g., ~4.5 eV for similar pyridine-thiophene systems) .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites (e.g., Cl atom as electrophilic center) .

- Validation : Compare computed IR/NMR spectra with experimental data to refine computational models .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or purity of this compound across different studies?

- Methodological Answer :